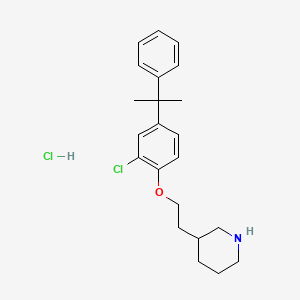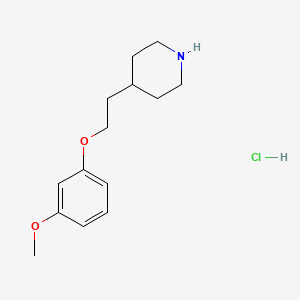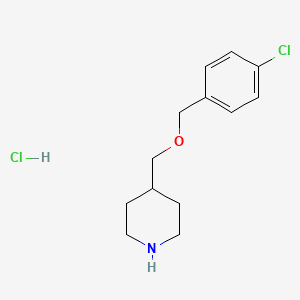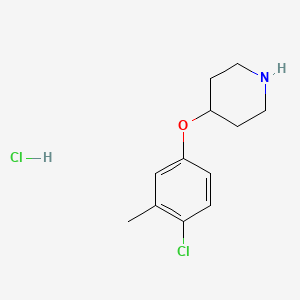
7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
説明
7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, also known as 7,8-DMQC, is a novel quinoline derivative that has been the subject of several scientific studies due to its unique properties. It is a white crystalline solid with a molecular weight of 463.9 g/mol and a melting point of 145-147°C. 7,8-DMQC is a versatile compound that has been used in various scientific applications, including as a fluorescent dye, a catalyst, and a reagent in organic synthesis.
科学的研究の応用
Synthesis of Antitubercular Compounds
Kantevari et al. (2011) developed a method for synthesizing substituted pyridines and dihydro-6H-quinolin-5-ones, showing promise as antitubercular agents. This study highlights the therapeutic potential of these compounds in combating tuberculosis (Kantevari et al., 2011).
Interaction with Carbon Tetrachloride
Morcom and Travers (1966) measured the heat of mixing of various pyridine bases, including quinoline, with carbon tetrachloride. Their findings provide insights into the thermodynamics of these mixtures, which could have implications in chemical processing and synthesis (Morcom & Travers, 1966).
Ribonucleoside H-Phosphonates Study
Stawinski, Strömberg, and Westman (1991) investigated the condensation of ribonucleoside H-phosphonates using pyridine or quinoline as bases. This research could be relevant in the field of nucleic acid chemistry and drug development (Stawinski, Strömberg, & Westman, 1991).
Crystal Structures of Quinoline Compounds
De Souza et al. (2015) analyzed the crystal structures of various quinoline compounds, providing valuable data for understanding the molecular interactions and properties of these substances (De Souza et al., 2015).
Thionyl Chloride and Hydroxy Compounds Interaction
Gerrard and French (1947) studied the interaction of thionyl chloride with hydroxy compounds using pyridine and quinoline bases. Their work contributes to the knowledge of chemical reactions involving these substances (Gerrard & French, 1947).
Complex Hydrogen Bonded Cations
Clements, Wood, and Dean (1973) established the occurrence of complex hydrogen bonded cations involving quinoline, contributing to the understanding of hydrogen bonding in organic chemistry (Clements, Wood, & Dean, 1973).
Synthesis of Substituted Tricyclic Systems
Levine and Bardos (1972) investigated synthetic routes for 2,4,10-substituted-7,8-dimethylpyrimido[5,4-b]quinolines, which could have applications in pharmaceutical and synthetic organic chemistry (Levine & Bardos, 1972).
Electron Transport Materials
Yin et al. (2016) designed quinoxaline-containing compounds as electron transport materials, which could be significant in the development of organic electronics and light-emitting diodes (Yin et al., 2016).
特性
IUPAC Name |
7,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-10-6-7-12-13(17(18)21)9-15(20-16(12)11(10)2)14-5-3-4-8-19-14;/h3-9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJCXHAXAYSRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426520.png)
![N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426521.png)
![2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426523.png)
![4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426525.png)
![3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426527.png)
![2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426529.png)
![3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426532.png)
![4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426533.png)




